2-(4-Butoxyphenyl)quinoline-4-carboxamide
Overview
Description
2-(4-Butoxyphenyl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and drug discovery. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a benzene ring and a butoxyphenyl group at the 2-position, and a carboxamide group at the 4-position. The unique structure of this compound contributes to its significant biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and various nucleophiles. For instance, a four-component sequential reaction between isatins, ammonium acetate, triethyl orthoacetate, and 4-hydroxycoumarin or 4-hydroxy-6-methyl-2H-pyran-2-one can be employed .
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes green and efficient synthetic methodologies. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally benign protocols . These approaches aim to improve yield, reduce environmental impact, and enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carboxamide involves the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to synthesize proteins, ultimately leading to its death. The compound’s selectivity and potency make it a promising candidate for antimalarial drug development.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar core structure but may have different substituents at various positions, leading to variations in their biological activities and applications.
2-Phenylquinoline derivatives: These compounds have a phenyl group at the 2-position instead of a butoxyphenyl group, which can influence their chemical properties and biological activities.
Uniqueness
2-(4-Butoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit translation elongation factor 2 (PfEF2) sets it apart from other quinoline derivatives, making it a valuable compound for antimalarial research and drug development .
Properties
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYJCHHPXRLYEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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